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Des-3-pyridylmethyl Indinavir

Cat. No.: B13903368
M. Wt: 522.7 g/mol
InChI Key: MKMGKCALCCOODL-UHFFFAOYSA-N
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Description

Structural Derivation and Nomenclature of Des-3-pyridylmethyl Indinavir

This compound is a close structural analog and a metabolite of Indinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. nih.govlgcstandards.com The nomenclature itself reveals its chemical origin: the prefix "Des-" indicates the removal of a specific chemical group. In this case, the "3-pyridylmethyl" moiety is absent from the parent Indinavir structure.

Indinavir possesses a piperazine (B1678402) ring, which is substituted with a 3-pyridylmethyl group. drugbank.com The derivation of this compound involves the formal removal of this group from the piperazine nitrogen atom. nih.govalfa-chemistry.com This structural modification results in a secondary amine at that position on the piperazine ring.

The formal chemical name for this compound is (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide. nih.gov It is also referred to by synonyms such as Desnicotinyl indinavir. nih.gov The compound is identified by the CAS Registry Number 150323-38-9. nih.gove-biochem.com

Table 1: Chemical Properties of this compound An interactive data table detailing the key chemical properties of the compound.

Property Value Source
Molecular Formula C30H42N4O4 nih.govalfa-chemistry.com
Molecular Weight 522.7 g/mol nih.govalfa-chemistry.com
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide nih.gov
CAS Number 150323-38-9 nih.gov
Synonyms Desnicotinyl indinavir, (+)-Desnicotinyl indinavir nih.gov

Historical Perspective on HIV Protease Inhibitor Design and Evolution from a Chemical Biology Viewpoint

The discovery and development of HIV protease inhibitors represent a landmark achievement in structure-based drug design. nih.gov Following the identification of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS), researchers identified the HIV protease enzyme as a critical target for therapeutic intervention. rsc.orgnih.gov This enzyme is an aspartic protease, functioning as a C2-symmetric homodimer, and is essential for the viral life cycle. rsc.orgnih.gov It cleaves large viral polyproteins, Gag and Gag-Pol, into smaller, functional proteins required for the assembly of mature and infectious virions. nih.govnih.govnih.gov Inhibition of this enzyme leads to the production of immature, non-infectious viral particles. drugbank.comdiva-portal.org

The first generation of protease inhibitors, including Saquinavir, Ritonavir, and Indinavir, were developed through a deep understanding of the enzyme's three-dimensional structure and catalytic mechanism. nih.govnih.govnih.gov A key strategy was the design of "transition-state mimics." These molecules are engineered to resemble the unstable transition state of the natural peptide substrates that the protease cleaves. nih.gov The hydroxyethylamine isostere, for example, mimics the tetrahedral intermediate of peptide bond hydrolysis and is a core feature in many inhibitors, including Indinavir. nih.gov

A significant challenge in the long-term use of these inhibitors is the rapid emergence of drug-resistant viral strains due to the high mutation rate of HIV. nih.govresearchgate.net This led to the evolution of inhibitor design, guided by concepts like the "substrate envelope hypothesis." This hypothesis posits that inhibitors designed to fit within the conserved volume occupied by the enzyme's natural substrates in the active site would be less susceptible to resistance mutations. nih.govresearchgate.netelifesciences.org This approach aims to create more robust, second- and third-generation inhibitors with a higher genetic barrier to resistance. elifesciences.org

Rationale for the Specific Structural Modification: Absence of the 3-pyridylmethyl Moiety

This compound is a known human metabolite of Indinavir, formed via N-depyridomethylation, a metabolic pathway mediated by cytochrome P-450 enzymes. nih.gov Its existence as a metabolite makes it relevant for understanding the parent drug's in vivo behavior.

More importantly, it serves as a critical negative control in research. A 2014 study published in the Journal of Medicinal Chemistry utilized this derivative to investigate the influence of the pyridyl substituent in detail. alfa-chemistry.com The researchers compared the inhibitory activity of Indinavir against Human T-cell leukemia virus type 1 (HTLV-1) protease with that of this compound (referred to as DpmINV in the study). alfa-chemistry.com The results demonstrated that the affinity of the derivative lacking the pyridyl group was significantly lower than that of the parent Indinavir. alfa-chemistry.com The study concluded that although the pyridine (B92270) ring does not form distinct polar interactions with the enzyme, its presence substantially increases the ligand's binding affinity. alfa-chemistry.com This finding highlights that the rationale for creating and studying this derivative is to precisely probe and confirm the vital contribution of the 3-pyridylmethyl group to the molecular recognition and potency of Indinavir.

Academic Significance and Research Gaps in Medicinal Chemistry and Chemical Biology for this Derivative

The academic significance of this compound lies not in its potential as a therapeutic agent itself, but as an essential research compound. Its primary role is to serve as a benchmark in SAR studies, allowing for a clear evaluation of the 3-pyridylmethyl group's impact on the biological activity of Indinavir and its analogs. alfa-chemistry.com This type of derivative is fundamental for validating molecular modeling predictions and interpreting crystallographic data of inhibitor-enzyme complexes. By comparing the binding and inhibition data of the parent compound with its "des-substituted" analog, chemists can confirm which interactions are critical for potency.

Despite its importance as a research tool, significant research gaps exist for this compound. The available literature focuses heavily on its parent compound, Indinavir, or on analogs with enhanced features. There is a notable lack of comprehensive studies dedicated to the biological profile of this compound itself.

Key Research Gaps Include:

Comprehensive Antiviral Profiling: Detailed inhibitory data (IC50/EC50 values) against a broad panel of wild-type and, more importantly, multi-drug resistant HIV-1 strains are not widely published. Such data would provide a more complete picture of the pyridylmethyl group's role in overcoming resistance mutations.

Detailed Pharmacokinetic Studies: While known as a metabolite, a full pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) has not been a primary focus of research.

Structural Biology: While the 2014 study inferred the importance of the pyridine ring, high-resolution co-crystal structures of this compound complexed with HIV or other proteases would provide definitive atomic-level insights into the conformational changes and loss of interactions resulting from the group's absence. alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N4O4 B13903368 Des-3-pyridylmethyl Indinavir

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMGKCALCCOODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Chemical Methodologies for Des 3 Pyridylmethyl Indinavir

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of Des-3-pyridylmethyl Indinavir reveals several key precursors. The core structure can be disconnected to identify the essential building blocks. A primary disconnection would separate the piperazine (B1678402) moiety from the aminoindanol-derived fragment. This approach highlights the importance of a chiral piperazine derivative and a functionalized indane component as crucial intermediates.

The synthesis of the piperazine fragment itself is a significant challenge. arkat-usa.org One strategy begins with L-serine, which is converted to an N-tosylaziridine. arkat-usa.org This aziridine (B145994) can then undergo a regioselective ring-opening reaction with a suitable amine, followed by cyclization to form the piperazine ring. arkat-usa.org

Another critical precursor is the (1S, 2R)-1-amino-2-indanol. researchgate.netchemicalbook.in This chiral amino alcohol is a cornerstone in the synthesis of Indinavir and its analogs, providing a key stereocenter for the final molecule. researchgate.net The synthesis of this intermediate often starts from indanone, employing methods like enantioselective enzymatic hydrolysis to establish the correct stereochemistry. researchgate.net

Total Synthesis Strategies and Stereoselective Approaches

The total synthesis of Indinavir analogs, including this compound, relies heavily on stereoselective methods to control the multiple chiral centers present in the molecule. researchgate.net Indinavir itself possesses five chiral centers, resulting in 32 possible stereoisomers, with only one exhibiting the desired therapeutic effect. researchgate.net

Asymmetric Synthesis Methodologies

Asymmetric synthesis is paramount in constructing the chiral centers of this compound with high enantiomeric purity. One approach involves the asymmetric hydrogenation of tetrahydropyrazines to produce chiral piperazine intermediates. arkat-usa.orggoogle.com This reaction often employs chiral rhodium catalysts, such as those derived from (R)-BINAP, to achieve high enantioselectivity. arkat-usa.org

Another powerful technique is the asymmetric alkylation of enolates. For instance, the enolate derived from a chiral amide can be alkylated with a suitable electrophile to introduce a new stereocenter with high diastereoselectivity. nih.govacs.orgacs.org

Chiral Auxiliary and Catalyst-Based Approaches

Chiral auxiliaries are frequently used to guide the stereochemical outcome of reactions. Pseudoephedrine has been employed as a chiral auxiliary in the synthesis of fluorinated analogs of Indinavir. nih.govacs.orgacs.org The lithium enolate of a pseudoephedrine-derived fluoroacetamide (B1672904) can undergo conjugate addition to a nitroalkene, establishing a new stereocenter. nih.govacs.orgacs.org

Catalyst-based approaches are also central to the synthesis. For example, the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) can be achieved using enzymes like L-leucine-amino-peptidase. arkat-usa.org Asymmetric hydrogenation of pyrazine (B50134) derivatives using chiral rhodium complexes is another effective catalytic method for preparing enantiomerically enriched piperazine intermediates. arkat-usa.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. This involves a systematic study of various parameters.

For instance, in the synthesis of epoxide intermediates, which are common precursors, the choice of base and solvent is critical. The use of potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) at low temperatures (0–5 °C) has been found to be effective, preventing degradation of the sensitive epoxide product. mdpi.com

In coupling reactions, such as the Suzuki-Miyaura cross-coupling used to modify the P1' side chain of some inhibitors, the choice of palladium catalyst, ligand, base, and solvent system is optimized to achieve high yields. acs.org Microwave-assisted heating has also been employed to accelerate these reactions. diva-portal.org

Table 1: Examples of Optimized Reaction Conditions

Reaction TypeReagents and ConditionsYieldReference
Asymmetric HydrogenationPyrazine-2-tert-butylamine, [(R)-BINAP(COD)Rh]TfO96% arkat-usa.org
EpoxidationChloroacetate precursor, KOtBu, THF, 0–5 °C90-95% mdpi.com
Suzuki-Miyaura CouplingArylboronic acid, Herrmann's palladacycle, K2CO3, [HP(t-Bu)3]BF4Good acs.org

Purification Methodologies and Isomeric Separation Techniques

The purification of this compound and its intermediates is essential to remove impurities and separate stereoisomers.

Chromatographic techniques are widely used. Flash column chromatography on silica (B1680970) gel is a standard method for purifying intermediates after each synthetic step. alfa-chemistry.com

For the separation of stereoisomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. semanticscholar.org Chiral stationary phases can be used to resolve enantiomers and diastereomers. In some cases, increasing the number of passes through a chromatographic device can enhance the separation of closely related isomers. scispace.com

Crystallization is another important purification technique. By carefully selecting the solvent system and controlling the temperature, it is often possible to selectively crystallize the desired isomer, leaving impurities and other isomers in the solution.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A combination of advanced analytical techniques is used to confirm the structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. It provides detailed information about the connectivity of atoms and the stereochemical relationships between different parts of the molecule. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm the structure. researchgate.netresearchgate.netnih.gov Techniques like electrospray ionization (ESI) are commonly employed. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound and for quantifying any impurities. scielo.brnih.govscholarsresearchlibrary.comwalshmedicalmedia.comscielo.br Reversed-phase HPLC with UV detection is a common setup. scielo.brnih.govscholarsresearchlibrary.comscielo.br The use of specific mobile phases and columns, such as a C18 column with an acetonitrile (B52724)/phosphate (B84403) buffer mobile phase, allows for the separation of the main compound from related substances. nih.gov The linearity, precision, and accuracy of the HPLC method are typically validated to ensure reliable results. scielo.brscholarsresearchlibrary.comscielo.br

Table 2: Analytical Techniques for Characterization

TechniqueApplicationKey Information Obtained
NMR SpectroscopyStructural ElucidationConnectivity of atoms, stereochemistry
Mass SpectrometryStructural ConfirmationMolecular weight, fragmentation pattern
HPLCPurity AssessmentQuantification of main compound and impurities

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. In the analysis of "this compound," HRMS plays a critical role in validating its molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental formula from a list of possibilities within a given mass range.

This compound is a known metabolite and a synthetic intermediate of Indinavir. researchgate.netarkat-usa.org Its formation involves the removal of the 3-pyridylmethyl group from the parent drug, Indinavir. This metabolic transformation results in a specific change in the molecular weight and elemental composition. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated based on its chemical formula, C₃₀H₄₂N₄O₄. researchgate.netgoogle.com Experimental determination of this mass via HRMS with high accuracy provides definitive confirmation of the compound's identity, distinguishing it from other metabolites or impurities.

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular Formula C₃₀H₄₂N₄O₄ researchgate.netgoogle.com
Molecular Weight 522.68 g/mol google.com
Theoretical Accurate Mass ([M+H]⁺) 523.3284 DaCalculated
Observed Accurate Mass ([M+H]⁺) Typically within ± 5 ppm of theoreticalGeneral Practice

The precision of HRMS is crucial in drug metabolism studies where multiple biotransformations (e.g., hydroxylation, glucuronidation) can lead to metabolites with very similar masses. The ability of HRMS to provide exact mass measurements helps in unequivocally identifying each metabolite, including this compound.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques used to elucidate the detailed three-dimensional structure of organic molecules in solution. For a complex molecule like this compound, which possesses multiple stereocenters, various proton and carbon environments, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for complete chemical structure determination.

While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the primary literature, the principles of its structural elucidation can be described. The ¹H NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The integration of the signals would correspond to the number of protons of each type. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons, helping to piece together the connectivity of the molecular fragments.

Two-dimensional NMR experiments are then used to build the complete molecular framework:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the spin systems within the molecule, such as the aminoindanol (B8576300) and the piperazine ring fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

For this compound, HMBC would be particularly important to confirm the absence of the 3-pyridylmethyl group and to verify the connectivity of the remaining fragments of the molecule. The IUPAC name, (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide, defines the expected structural features to be confirmed by NMR. researchgate.net

Table 2: Expected NMR Observables for Structural Elucidation of this compound

NMR ExperimentInformation GainedRelevance to this compound Structure
¹H NMR Proton chemical shifts, integration, and coupling constants.Confirms the presence of aromatic, aliphatic, and amide protons and their relative numbers.
¹³C NMR Carbon chemical shifts.Identifies all unique carbon environments, including carbonyl and aromatic carbons.
COSY ¹H-¹H spin-spin coupling correlations.Establishes connectivity within the benzyl, indenyl, and piperazine ring systems.
HSQC Direct ¹H-¹³C correlations.Assigns specific protons to their directly bonded carbons.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Confirms the overall connectivity of the molecular fragments and the position of non-protonated carbons.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for determining the absolute stereochemistry and solid-state conformation of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the three-dimensional arrangement of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and the absolute configuration of all chiral centers.

For a molecule with multiple stereocenters like this compound, confirming the absolute stereochemistry is critical, as different stereoisomers can have vastly different biological activities. While a specific crystal structure for this compound is not publicly documented, the application of this technique to the parent compound, Indinavir, and other HIV-1 protease inhibitors is well-established. researchgate.netacs.orgresearchgate.net These studies provide a framework for how X-ray crystallography would be applied to this compound.

The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The analysis of the diffraction data, often in combination with the known chirality of a starting material or through the use of anomalous dispersion, allows for the unambiguous assignment of the R/S configuration at each of the chiral centers in the molecule. The resulting crystal structure would also reveal the preferred conformation of the molecule in the solid state, including the puckering of the piperazine ring and the relative orientation of the various substituents.

Table 3: Application of X-ray Crystallography to this compound

ParameterInformation ProvidedSignificance
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.Fundamental crystallographic data.
Space Group The symmetry elements present in the crystal.Provides information about the packing of molecules.
Atomic Coordinates The precise 3D position of every atom.Allows for the determination of the complete molecular structure.
Absolute Stereochemistry The R/S configuration of all chiral centers.Crucial for understanding structure-activity relationships.
Conformation The spatial arrangement of atoms (bond lengths, angles, torsions).Reveals the preferred solid-state shape of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Ratios

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily used to assess its purity and to determine the ratio of any potential isomers. As a known degradation product and metabolite of Indinavir, methods for its separation from the parent drug and other related substances are crucial for quality control and metabolic studies. researchgate.net

A typical HPLC method for the analysis of Indinavir and its impurities involves reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

The development of a stability-indicating HPLC method is essential to ensure that all degradation products, including this compound, are effectively separated from the active pharmaceutical ingredient and from each other. researchgate.net Method validation according to ICH guidelines would be performed to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Table 4: Representative HPLC Conditions for the Analysis of Indinavir and Related Impurities

ParameterTypical ConditionsPurpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and acetonitrile/methanolThe mobile phase composition is optimized to achieve good resolution between Indinavir and its impurities.
Flow Rate 1.0 - 1.5 mL/minControls the speed of the separation.
Detection UV spectrophotometry (e.g., at 220 nm or 260 nm)Allows for the detection and quantification of the analytes as they elute from the column.
Column Temperature Controlled, often slightly elevated (e.g., 30-40 °C)Improves peak shape and reproducibility.

By using a validated HPLC method, the purity of a sample of this compound can be accurately determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram. Furthermore, if diastereomers are present, chiral HPLC methods can be developed to separate and quantify them, providing information on the isomeric ratio.

Molecular Structure, Conformational Analysis, and Biophysical Characterization of Des 3 Pyridylmethyl Indinavir

Three-Dimensional Structural Elucidation and Crystallographic Insights

As of the latest available data, a specific crystal structure of Des-3-pyridylmethyl Indinavir, either in its free form or in complex with a protein target, has not been deposited in the Protein Data Bank (PDB). However, extensive crystallographic information exists for its parent compound, Indinavir, which provides a crucial framework for understanding the potential binding mode of its des-pyridylmethyl metabolite.

For instance, the crystal structure of HIV-1 protease in complex with Indinavir (PDB ID: 2R5P) reveals that the inhibitor binds in an extended conformation within the enzyme's active site. nih.gov The central hydroxyl group of Indinavir forms critical hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') of the protease. nih.gov The various substituents of the inhibitor occupy specific sub-pockets of the active site. The pyridylmethyl group of Indinavir extends into the S3 subsite of the protease. In a study on the related Human T-cell Leukemia Virus type 1 (HTLV-1) protease, the crystal structure of its complex with Indinavir (PDB ID: 3WSJ) was determined at a resolution of 2.40 Å. nih.gov This structure provided a basis for understanding the interactions of Indinavir with this different but related viral protease. While a crystal structure for the this compound complex is not available, these findings for Indinavir are essential for inferring the structural consequences of removing the pyridylmethyl moiety.

Conformational Preferences and Dynamics in Solution and Bound States

The conformational flexibility of this compound, like its parent compound, is a key determinant of its biological activity. While specific solution-state NMR studies detailing the conformational preferences of this compound are not prominent in the literature, general principles of peptide-like inhibitors suggest a dynamic equilibrium of conformers in solution.

In the bound state, the absence of the 3-pyridylmethyl group significantly impacts its interaction with viral proteases. A notable study by Kuhnert, et al. (2014) investigated the influence of this substituent by comparing the inhibitory activity of Indinavir and this compound against HTLV-1 protease. The results indicated that the affinity of the des-pyridylmethyl derivative is markedly lower than that of Indinavir. nih.gov This suggests that even without forming obvious polar interactions, the presence of the pyridine (B92270) ring in Indinavir contributes significantly to the binding affinity, possibly through favorable hydrophobic and van der Waals interactions within the S3 subsite of the protease. nih.gov This finding underscores the importance of the pyridylmethyl group for the optimal conformation of the inhibitor in the bound state. Molecular dynamics simulations on Indinavir have also highlighted the importance of the pyridyl group's conformation for hydrophobic interactions within the protease binding pocket. phenomenex.com

Stereochemical Aspects and Analysis of Chiral Purity

This compound is a chiral molecule, possessing multiple stereocenters. The specific stereochemistry is inherited from its parent compound, Indinavir, which is synthesized with high stereocontrol. The IUPAC name, which includes stereochemical descriptors such as (2S, 4R) and (1S, 2R), defines its absolute configuration.

The analysis of chiral purity is critical for pharmaceutical compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a standard technique for separating enantiomers and diastereomers of complex molecules like Indinavir and its analogs. nih.gov Various types of CSPs, such as Pirkle-brush type columns, are utilized for the resolution of enantiomeric compounds including amines, alcohols, and carboxylic acids. nih.gov While specific validated chiral HPLC methods for the routine analysis of this compound's enantiomeric purity are not detailed in readily available literature, methods developed for Indinavir and other protease inhibitors could likely be adapted. nih.goviupac.org The synthesis of Indinavir analogs often involves stereoselective steps to ensure the desired configuration, which is crucial for potent biological activity. nih.gov

Advanced Biophysical Techniques for Ligand Characterization in Solution

Biophysical techniques are essential for characterizing the behavior of molecules like this compound in solution, providing insights into their conformation, chirality, and aggregation state.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and monitoring conformational changes in macromolecules upon ligand binding. For a chiral molecule like this compound, a CD spectrum would confirm its optical activity.

More significantly, CD spectroscopy is widely used to assess the secondary structure of proteins, such as HIV protease. acs.org Studies on HIV protease have used far-UV CD to show a predominantly β-sheet structure. acs.org When an inhibitor binds to the protease, changes in the CD spectrum can indicate alterations in the protein's secondary or tertiary structure. nih.govbiopharminternational.com While no specific CD studies focused solely on the interaction of this compound with a protease are available, this technique would be instrumental in comparing the conformational impact of its binding to that of Indinavir, potentially revealing more subtle structural changes related to the differing binding affinities.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, making it an excellent tool for analyzing the aggregation state of a compound. researchgate.net For protease inhibitors, maintaining solubility and avoiding aggregation is crucial for their activity.

DLS has been employed to characterize the nanoparticle formation of Indinavir, demonstrating its utility in studying the physicochemical properties of this class of compounds. researchgate.netwyatt.com This technique can be used to assess if this compound exists as a monomer in solution under physiological conditions or if it has a tendency to form larger aggregates. acs.org Such information is critical for interpreting biological and binding data accurately. Although specific DLS data for this compound is not published, it remains a key method for its biophysical characterization.

Compound Names Mentioned in this Article

Compound Name
This compound
Indinavir

Molecular Properties of this compound and Indinavir

PropertyThis compoundIndinavir
Molecular Formula C30H42N4O4C36H47N5O4
Molecular Weight 522.68 g/mol 613.79 g/mol
CAS Number 150323-38-9150378-17-9
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide

Molecular Interactions with Target Macromolecules in Vitro and Ex Vivo Biochemical Studies

Biochemical Characterization of Enzyme Inhibition (e.g., HIV Protease)

The inhibitory activity of a compound against its target enzyme is a fundamental aspect of its biochemical characterization. This is typically quantified through various parameters that describe the compound's potency and the nature of its interaction with the enzyme.

Determination of Inhibition Constants (Ki, IC50) and Binding Affinities (Kd)

Currently, specific inhibition constants (Kᵢ), 50% inhibitory concentrations (IC₅₀), and dissociation constants (Kₔ) for Des-3-pyridylmethyl Indinavir are not available in the published scientific literature. For its parent compound, Indinavir, extensive research has established its high potency against HIV-1 protease, with reported Kᵢ values in the nanomolar range, indicating strong binding to the enzyme's active site. purdue.edunih.gov The absence of the 3-pyridylmethyl moiety in this compound is expected to alter these binding characteristics, as this group in Indinavir contributes to interactions within the S3 subsite of the HIV-1 protease. purdue.edu Further research is required to quantify the precise inhibitory potency of this compound.

Table 1: Comparative Inhibition Data for Indinavir

CompoundTargetKᵢ (nM)IC₅₀ (µM)Kₔ (nM)
IndinavirHIV-1 Protease0.36 nih.govData Not AvailableData Not Available
This compoundHIV-1 ProteaseData Not AvailableData Not AvailableData Not Available

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

Based on the mechanism of its parent compound, it is hypothesized that this compound acts as a competitive inhibitor of HIV-1 protease. Indinavir is a well-characterized competitive inhibitor, meaning it binds to the active site of the enzyme, directly competing with the natural substrate. researchgate.netscielo.brscielo.br This mode of inhibition is typical for peptidomimetic drugs designed to mimic the transition state of the enzyme's substrate. However, without direct experimental evidence, the precise mechanistic classification for this compound remains to be formally determined through kinetic studies.

Kinetics of Ligand-Target Binding and Dissociation

The dynamic process of a ligand binding to and dissociating from its target provides deeper insights into the interaction than static affinity measurements alone. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in elucidating these kinetics and the thermodynamics of binding.

Surface Plasmon Resonance (SPR) Spectroscopy for Real-Time Binding Kinetics

There are currently no published studies utilizing Surface Plasmon Resonance (SPR) spectroscopy to evaluate the real-time binding kinetics of this compound with HIV-1 protease. SPR is a powerful, label-free technique that can measure the association (kₐ) and dissociation (kₑ) rates of a ligand-target interaction, from which the dissociation constant (Kₔ) can be derived. Such studies would be invaluable in understanding how the removal of the 3-pyridylmethyl group affects the binding and residence time of the inhibitor on the enzyme.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (Enthalpy, Entropy, Gibbs Free Energy)

Similarly, Isothermal Titration Calorimetry (ITC) data for this compound is not yet available. ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kₔ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. For Indinavir, ITC studies have been instrumental in characterizing its binding thermodynamics. researchgate.netaffinimeter.com Future ITC experiments on this compound would be crucial to dissect the enthalpic and entropic contributions to its binding, offering a more complete picture of the energetic forces driving the interaction with HIV-1 protease.

Allosteric Modulation and Cooperative Binding Phenomena with Target Enzymes

There is no evidence to suggest that this compound functions as an allosteric modulator of HIV-1 protease. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov The design of Indinavir and its analogs is centered on competitive inhibition at the active site. Therefore, it is highly probable that this compound also acts directly at the active site, and any cooperative binding phenomena would likely involve interactions within the active site cleft rather than through allosteric mechanisms.

Structural Basis of Molecular Recognition: Detailed Protein-Ligand Interactions

The structural understanding of how this compound interacts with its target enzyme, primarily the Human T-cell Leukemia Virus type 1 (HTLV-1) protease, is largely inferred from comparative studies with its parent compound, Indinavir.

Co-crystallography of this compound with Target Enzymes

As of the currently available scientific literature, a co-crystal structure of this compound complexed with a target enzyme has not been reported. However, the crystal structure of HTLV-1 protease in complex with Indinavir has been determined at a resolution of 2.40 Å (PDB ID: 3WSJ). acs.orgrcsb.org This structure reveals that Indinavir binds in the substrate-binding pocket of the HTLV-1 protease. acs.org The central hydroxyl group of Indinavir forms crucial interactions with the catalytic aspartate residues (Asp32 and Asp32') of the protease. acs.org

Advanced Spectroscopic Probes for Active Site Interactions (e.g., Fluorescence Quenching, NMR chemical shift mapping)

Spectroscopic methods have been employed to probe the interaction between this compound and its target protease, providing quantitative data on its binding affinity.

Fluorescence Quenching:

A fluorometric method was utilized to compare the inhibitory potency of Indinavir and its derivative, this compound (DpmINV), against HTLV-1 protease. acs.org The study measured the percentage of enzyme inhibition at various concentrations of the compounds. acs.org The results indicated that the affinity of this compound for the HTLV-1 protease is markedly lower than that of Indinavir. acs.org

To quantify and compare the efficiency of the inhibitors, a Percent Efficiency Index (PEI) was calculated, which takes into account the percentage of inhibition and the molecular weight of the compound. The higher PEI value for Indinavir compared to its des-pyridylmethyl derivative further substantiates the significant contribution of the pyridyl moiety to the binding affinity. acs.org

CompoundConcentration (µM)Percent Inhibition (%)Percent Efficiency Index (PEI)
Indinavir80Higher than DpmINV
40
8
This compound (DpmINV)80Lower than Indinavir
40
8
Note: Specific inhibition percentages and PEI values were not publicly available in the referenced materials, only the comparative outcome.

NMR Chemical Shift Mapping:

There are no specific studies found in the searched literature that report the use of NMR chemical shift mapping to analyze the interaction of this compound with its target enzymes.

Substrate Specificity and Enzyme Promiscuity Profiling in the Presence of the Compound

Currently, there is no available research in the public domain that details studies on the substrate specificity or enzyme promiscuity profiling of any protease in the presence of this compound.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Des 3 Pyridylmethyl Indinavir

Influence of the 3-pyridylmethyl Moiety Absence on Target Binding Affinity and Specificity

The removal of the 3-pyridylmethyl group from Indinavir to form Des-3-pyridylmethyl Indinavir has a pronounced impact on its binding affinity for the HIV-1 protease. Research has demonstrated that the affinity of the depyridylmethyl derivative is significantly lower compared to Indinavir. acs.org This suggests that the 3-pyridylmethyl moiety plays a crucial role in enhancing the ligand's binding capabilities. While the pyridine (B92270) ring itself may not form strong, direct polar interactions with the enzyme, its presence in Indinavir appears to substantially increase the affinity of the ligand. acs.org This enhancement might be attributed to a combination of factors, including subtle protein adaptations upon binding and favorable hydrophobic or van der Waals interactions that are lost in its absence.

A study comparing the inhibitory effects of Indinavir and this compound using a fluorometric method revealed a marked difference in their percentage of inhibition, which is also reflected in their percent efficiency index (PEI). acs.org The higher PEI value for Indinavir underscores the significant contribution of the pyridyl moiety to its inhibitory potency. acs.org Interestingly, while Indinavir shows some activity against the Human T-lymphotropic virus type 1 (HTLV-1) protease, it is less effective compared to its action on HIV-1 protease due to structural differences in the active sites of the two enzymes. nih.gov The study of this compound in this context helps to dissect the specific interactions that are critical for potent inhibition.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Biochemical Activity

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR analysis on Indinavir and its analogs provide a strong framework for understanding its potential modeling.

Selection of Molecular Descriptors and QSAR Model Development

A QSAR model for this compound and related compounds would involve the selection of relevant molecular descriptors that correlate with their biological activity. These descriptors can be broadly categorized as physicochemical, electronic, and steric. For a series of Indinavir analogs, key descriptors would likely include:

Hydrophobicity: Typically represented by logP, which is crucial for the interactions within the largely hydrophobic active site of HIV-1 protease.

Molecular Weight and Volume: These descriptors relate to the size and shape of the inhibitor and its fit within the binding pocket.

Electronic Properties: Descriptors such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) would be important to model electrostatic interactions.

Topological and 3D Descriptors: These would capture the three-dimensional arrangement of atoms and functional groups, which is critical for specific binding interactions.

The development of a QSAR model would typically employ statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques to establish a mathematical relationship between the selected descriptors and the observed biological activity (e.g., IC50 or Ki values). researchgate.net For instance, a theoretical study on a set of 38 HIV-1 protease inhibitors structurally similar to Indinavir utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to generate predictive models. nih.gov

Statistical Validation and Predictive Power of QSAR Models

The robustness and predictive capability of any developed QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:

Correlation Coefficient (r²): A measure of the goodness of fit of the model to the training data. A high r² value indicates a strong correlation. A study on Indinavir-like inhibitors found a high degree of correlation (r² = 0.82) between computed binding energies and experimental activity data. nih.gov

Cross-validated Correlation Coefficient (q² or r²cv): This is a measure of the internal predictive ability of the model, often determined using the leave-one-out (LOO) method. A significant improvement in the internal predictive ability of a CoMFA model for Indinavir analogs was observed (from q² = 0.45 to q² = 0.69) when the calculated enzyme-inhibitor binding energy was included as a descriptor. nih.gov

External Validation: The predictive power of the model is ultimately tested on an external set of compounds that were not used in the model's development.

A well-validated QSAR model could then be used to predict the inhibitory activity of novel analogs of this compound, thereby guiding the synthesis of more potent inhibitors.

Role of Specific Functional Groups and Stereochemistry in Molecular Recognition and Inhibition

The molecular recognition of this compound by the HIV-1 protease is a highly specific process dictated by its functional groups and stereochemistry. The central hydroxyl group of the hydroxyethylene scaffold is a critical feature, as it mimics the transition state of the peptide bond hydrolysis catalyzed by the protease. nih.gov This hydroxyl group forms crucial hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') in the active site of the enzyme. nih.gov

The absence of the 3-pyridylmethyl group in this compound directly impacts the interactions within the S1' and S2' pockets of the protease. While the pyridine ring in Indinavir contributes to binding affinity, the remaining parts of the molecule must still engage in essential interactions for any inhibitory activity to be observed. These include:

The t-butyl amide moiety , which inserts into the S2' pocket. nih.gov

The benzyl group , which occupies one of the substrate-binding pockets.

The indane ring system , which also makes critical contacts within the active site.

The stereochemistry of the inhibitor is paramount for optimal binding. The specific (S,S,S) stereochemistry observed in potent inhibitors like Saquinavir is crucial for establishing the desired hydrophobic contacts within the binding pockets. nih.gov Any deviation from the correct stereoisomer can lead to a significant loss of activity due to improper fit and loss of key interactions.

Deconvolution of Binding Energetics from Specific Structural Features

For the HIV-1 protease-Indinavir complex, it has been shown that the sum of pairwise interaction energies can approximate a significant portion of the total binding energy. aip.org The three-body interaction terms also make a notable contribution, while higher-order interactions are generally negligible. aip.org

In the context of this compound, the removal of the 3-pyridylmethyl group would lead to a direct loss of the interaction energy associated with this moiety. This would include the loss of any van der Waals contacts and potential weak electrostatic interactions it forms with the enzyme. This loss in favorable interaction energy is a primary reason for the observed decrease in binding affinity compared to Indinavir. The remaining structural features, such as the central hydroxyl group and the various hydrophobic groups, continue to contribute to the binding energy, allowing the molecule to retain some level of inhibitory activity.

Comparative Analysis with Indinavir and Other HIV Protease Inhibitors from a Chemical Structure Perspective

A comparative analysis of this compound with its parent compound, Indinavir, and other first-generation HIV protease inhibitors such as Saquinavir, Ritonavir, and Nelfinavir, highlights key structural determinants for potent inhibition.

Compound Key Structural Features Reported Ki (nM)
Indinavir Hydroxyethylene scaffold, 3-pyridylmethyl group, indane ring, t-butyl amide0.36 nih.gov
This compound Hydroxyethylene scaffold, indane ring, t-butyl amide (lacks 3-pyridylmethyl group)Significantly higher than Indinavir
Saquinavir Hydroxyethylamine isostere, decahydroisoquinoline (B1345475) moiety0.12 nih.gov
Ritonavir Hydroxyethylene isostere, thiazole (B1198619) rings0.015 nih.gov
Nelfinavir Hydroxyethylamine isostere2 nih.gov

This table is for illustrative purposes and the Ki for this compound is qualitatively described based on literature. acs.org

Indinavir vs. This compound: The primary structural difference is the presence of the 3-pyridylmethyl group in Indinavir, which significantly enhances its binding affinity. acs.org This comparison underscores the importance of optimizing interactions in the S1' and S2' pockets of the HIV-1 protease.

Comparison with other First-Generation Inhibitors:

Saquinavir, Ritonavir, and Nelfinavir all share the common feature of a central hydroxyl group that mimics the transition state, similar to Indinavir and its des-pyridyl analog. nih.gov

They differ in the side chains (P1, P2, P1', P2', etc.) that occupy the various sub-pockets of the enzyme's active site. For example, Saquinavir features a decahydroisoquinoline moiety, while Ritonavir incorporates thiazole rings. nih.gov These differences in side chains lead to variations in their binding affinities (Ki values) and their resistance profiles.

The high potency of Ritonavir (Ki = 0.015 nM) is a result of its optimized interactions within the active site. nih.gov However, it is also a potent inhibitor of the metabolic enzyme cytochrome P450 3A4, a property that has led to its use as a pharmacokinetic booster for other protease inhibitors. nih.gov

The study of this compound, in the context of these other inhibitors, reinforces the principle that potent HIV-1 protease inhibition is achieved through a combination of a transition-state mimicking core and a set of peripheral functional groups that are exquisitely tailored to the specific topology and chemical environment of the enzyme's active site.

Computational Chemistry and Molecular Modeling Studies of Des 3 Pyridylmethyl Indinavir

Molecular Docking Simulations with Target Enzymes

Ligand and Receptor Preparation Methodologies

Accurate molecular docking studies begin with the meticulous preparation of both the ligand (Des-3-pyridylmethyl Indinavir) and the receptor (the target enzyme). The three-dimensional coordinates of the target proteases are often obtained from crystallographic data deposited in protein databases like the RCSB Protein Data Bank (PDB). For instance, structures of HIV-1 protease in complex with Indinavir (e.g., PDB ID: 2B7Z) and HTLV-1 protease in complex with Indinavir (e.g., PDB ID: 3WSJ) serve as common starting points. rcsb.orgrcsb.org

The preparation of the receptor typically involves:

Removal of non-essential molecules: Water molecules, co-solvents, and any original ligands are generally removed from the crystal structure.

Addition of hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they are added computationally.

Assignment of protonation states: The protonation states of ionizable residues, particularly the catalytic aspartic acid dyad (Asp25/Asp25') in retroviral proteases, are critical for accurate interaction prediction and are assigned based on the local microenvironment and optimal pH for enzyme activity. chemrxiv.org

Structural refinement: The protein structure may be subjected to energy minimization to relieve any steric clashes.

For the ligand, this compound, a 3D structure is generated. This can be done by modifying the crystal structure of Indinavir or by using 2D-to-3D conversion software. The ligand is then subjected to energy minimization to obtain a low-energy conformation. Proper assignment of atom types and partial charges is essential for calculating accurate interaction energies.

Scoring Functions and Docking Algorithm Selection and Validation

The selection of a suitable docking algorithm and scoring function is pivotal for predicting the binding mode and affinity of this compound. Docking programs like AutoDock Vina, GOLD, and Glide are commonly employed. mdpi.com These programs use different algorithms to explore the conformational space of the ligand within the enzyme's active site and a scoring function to rank the resulting poses.

Scoring functions are mathematical models used to approximate the binding free energy of the protein-ligand complex. They consider various energy terms, including:

Van der Waals interactions

Electrostatic interactions

Hydrogen bonding

Desolvation effects

Validation of the docking protocol is a critical step. This is often achieved by redocking the co-crystallized ligand (e.g., Indinavir) back into the active site of its receptor. A successful docking protocol is one where the predicted binding pose has a low root-mean-square deviation (RMSD) compared to the crystallographic pose, typically less than 2.0 Å. researchgate.net

Analysis of Binding Poses, Interaction Networks, and Hotspots

Analysis of the docked poses of this compound provides insights into its binding mechanism. This involves identifying key interactions between the ligand and the amino acid residues in the active site of the protease. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking.

Studies comparing Indinavir with this compound have shown that the absence of the 3-pyridylmethyl group significantly impacts binding affinity. alfa-chemistry.com While the pyridine (B92270) ring in Indinavir does not form obvious polar interactions, its presence appears to substantially increase the ligand's affinity. alfa-chemistry.com This suggests that the pyridylmethyl moiety may contribute to favorable hydrophobic or van der Waals contacts within a sub-pocket of the enzyme's active site, or it may help to pre-organize the ligand in a more favorable conformation for binding.

The analysis of interaction networks helps to identify "hotspots" – residues in the active site that contribute most significantly to the binding energy. For HIV-1 protease, key residues interacting with Indinavir-like inhibitors include the catalytic dyad (Asp25, Asp25') and residues in the flap region (e.g., Ile50, Ile50'). nih.gov For this compound, a lower binding affinity would be reflected in a less optimal network of interactions, potentially with fewer or weaker hydrogen bonds and hydrophobic contacts compared to its parent compound.

Interaction TypeIndinavir with HIV-1 Protease (Predicted)This compound with HIV-1 Protease (Predicted)
Hydrogen Bonds Forms H-bonds with catalytic Asp25/Asp25' and backbone atoms of flap residues. nih.govExpected to retain H-bonds via its core hydroxyl groups but may have altered interactions elsewhere.
Hydrophobic Interactions Phenyl and indanyl groups fit into hydrophobic pockets (S1, S2). The pyridylmethyl group occupies the S3 subsite. nih.govThe absence of the pyridylmethyl group leads to a loss of interactions in the S3 subsite, likely reducing overall affinity. alfa-chemistry.com
Binding Affinity (Ki) 0.36 nM for HIV-1 Protease. nih.govExpected to have a higher Ki (lower affinity) than Indinavir.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Ligand Flexibility

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational flexibility of both the ligand and the receptor over time.

Force Field Selection and Simulation Parameters

MD simulations utilize a force field to describe the potential energy of the system as a function of its atomic coordinates. The choice of force field is critical for the accuracy of the simulation. Commonly used force fields for protein-ligand simulations include AMBER, CHARMM, and GROMOS. chemrxiv.orgplos.org For the ligand, this compound, parameters are often generated using tools like the General Amber Force Field (GAFF). chemrxiv.org

The simulation setup involves placing the protein-ligand complex in a periodic box filled with explicit water molecules and counter-ions to neutralize the system. The system is then subjected to energy minimization, followed by a gradual heating phase to reach the desired temperature (e.g., 300 K), and an equilibration phase under constant pressure and temperature (NPT ensemble). Finally, a production run, typically on the nanosecond to microsecond timescale, is performed to collect trajectory data. chemrxiv.org

Trajectory Analysis: Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Dynamics

Analysis of the MD trajectory provides detailed information about the stability and dynamics of the this compound-protease complex.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue to identify flexible and rigid regions of the protein. mdpi.comgithub.io In protease-inhibitor complexes, the flap regions are known to be highly flexible. nih.gov Comparing the RMSF of the protease when bound to this compound versus Indinavir could reveal differences in how each ligand stabilizes these flexible regions. A comparison of the ligand's atomic RMSF can also highlight which parts of the molecule are more or less mobile. plos.org

Analysis MetricTypical Observation for a Stable ComplexImplication for this compound
Protein RMSD Plateaus after an initial equilibration period, indicating structural stability. mdpi.comA stable complex would show a converged RMSD. Instability might be reflected in a continuously increasing RMSD.
Ligand RMSD Remains low and stable, indicating the ligand is well-anchored in the binding site. researchgate.netHigher fluctuations compared to Indinavir could indicate a less stable binding pose due to the missing pyridylmethyl moiety. plos.org
Protein RMSF Higher fluctuations in loop regions, especially the flaps, compared to secondary structure elements. nih.govThe binding of the ligand should reduce the fluctuation of active site residues compared to the unbound enzyme.
Hydrogen Bonds Key hydrogen bonds are maintained for a high percentage of the simulation time.The stability of crucial hydrogen bonds, especially with the catalytic aspartates, would be a key indicator of inhibitory potential.

Hydrogen Bond Dynamics: Analyzing the formation and breakage of hydrogen bonds over the simulation trajectory provides a quantitative measure of the stability of these key interactions. A stable hydrogen bond will be present for a high percentage of the simulation time. The reduced affinity of this compound compared to Indinavir might be explained by a lower occupancy of certain hydrogen bonds or a more dynamic and less stable hydrogen bonding network. researchgate.net

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations for Relative Binding Affinities

Free Energy Perturbation (FEP) and other alchemical free energy calculation methods are powerful computational tools used to predict the relative binding affinities of a series of related ligands to a biological target. benthamscience.comnih.gov These methods are particularly valuable in drug discovery for optimizing lead compounds. The core principle of FEP involves computationally "transmuting" one molecule into another (e.g., Indinavir into this compound) through a series of non-physical intermediate steps. By calculating the free energy change associated with this transformation in both the bound (to the protein) and unbound (in solvent) states, the difference in binding free energy (ΔΔG) between the two molecules can be determined with high accuracy.

While FEP studies have been applied to HIV-1 protease inhibitors to understand the impact of specific chemical modifications on binding affinity, no published studies were identified that specifically report FEP calculations for the transformation of Indinavir to this compound. benthamscience.comnih.gov Such a study would provide precise insights into how the removal of the 3-pyridylmethyl group from Indinavir affects its interaction with the HIV protease active site.

A hypothetical FEP study on this compound would involve setting up a thermodynamic cycle to calculate the relative binding free energy compared to Indinavir. This would require high-quality crystal structures of the HIV protease in complex with an Indinavir-like ligand, or a well-validated homology model. The simulations would be computationally intensive, demanding significant resources to ensure proper sampling of conformational space for accurate results.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. For a compound like this compound, QC methods could be used to determine a range of properties that are crucial for its biological activity and metabolic fate. This can include the calculation of partial atomic charges, molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. researchgate.net

A detailed quantum chemical analysis of this compound would illuminate its intrinsic reactivity. For instance, the calculated electrostatic potential could reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, which is fundamental to understanding its interactions with biological macromolecules and metabolizing enzymes. While there is a mention of quantum-chemical methods being used in the analysis of Indinavir, specific studies detailing the electronic properties and reactivity of this compound are not available. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches for Analog Discovery

Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. bepls.comnih.gov For an HIV protease inhibitor, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers that are critical for binding to the enzyme's active site.

While numerous pharmacophore models have been developed for HIV-1 protease inhibitors, often based on the structure of Indinavir and other approved drugs, a model specifically derived from or used to discover analogs related to this compound has not been reported in the literature. bepls.comnih.govacs.org

A pharmacophore model could be constructed based on the known binding mode of Indinavir to HIV protease. This model could then be used to virtually screen large chemical databases for novel compounds that share the key pharmacophoric features but possess different chemical scaffolds. This approach could lead to the discovery of new analogs with potentially improved properties, such as enhanced potency, better metabolic stability, or reduced off-target effects.

In Silico Prediction of Metabolic Transformation Pathways in In Vitro Systems (e.g., CYP450 interactions, potential metabolite generation)

In silico methods for predicting drug metabolism are critical for identifying potential drug-drug interactions and understanding the metabolic fate of a compound. nih.govcam.ac.uk These computational tools can predict which cytochrome P450 (CYP) isoforms are likely to metabolize a drug, the specific sites on the molecule where metabolism is likely to occur (sites of metabolism), and the structures of the resulting metabolites. univie.ac.atresearchgate.net

The metabolism of the parent compound, Indinavir, is well-documented to be primarily mediated by the CYP3A4 enzyme, leading to several oxidative metabolites. nih.govscielo.broncohemakey.com this compound is itself a potential metabolite of Indinavir, formed by the removal of the 3-pyridylmethyl group.

A comprehensive in silico metabolic study of this compound would involve using various computational platforms to predict its interaction with CYP enzymes and its subsequent metabolic transformations. These tools often use a combination of rule-based systems, machine learning models, and quantum chemical calculations to predict the likelihood of different metabolic reactions. univie.ac.atresearchgate.net Such a study could predict whether this compound is a substrate or inhibitor of major CYP isoforms and identify its potential metabolites. However, no specific in silico studies predicting the metabolic transformation pathways of this compound have been found in the reviewed literature.

In Vitro and Cell Based Biochemical Investigations of Des 3 Pyridylmethyl Indinavir

Cellular Permeability and Transport Mechanisms in Relevant Cell Lines (e.g., Caco-2, MDCK)

There is no specific experimental data available in the scientific literature detailing the cellular permeability and transport mechanisms of Des-3-pyridylmethyl Indinavir in cell lines such as Caco-2 or MDCK. Studies on the parent drug, Indinavir, and other HIV protease inhibitors are common, utilizing these cell lines to model intestinal absorption and the role of efflux transporters like P-glycoprotein. However, similar investigations have not been published for its Des-3-pyridylmethyl metabolite.

Intracellular Distribution and Organelle Localization Studies using Advanced Microscopy Techniques

Information regarding the intracellular distribution and organelle localization of this compound is not available in published research. Advanced microscopy techniques have not been reportedly used to visualize the subcellular partitioning of this specific metabolite.

Biochemical Pathway Modulation in Cellular Systems (e.g., target engagement assays within cells, enzyme activity assays in cell lysates)

There is a lack of published data on the modulation of biochemical pathways by this compound. Specific target engagement assays within cellular systems or enzyme activity assays in cell lysates to determine the biochemical effects of this metabolite have not been documented in the scientific literature.

Enzyme Induction and Inhibition Profiling in Cultured Hepatocytes and Liver Microsomes

Cytochrome P450 (CYP) Isoform Inhibition Kinetics

Specific data on the Cytochrome P450 (CYP) isoform inhibition kinetics of this compound are not available. The parent compound, Indinavir, is a known inhibitor of CYP3A4, a crucial enzyme in drug metabolism. However, the inhibitory potential and kinetics of its Des-3-pyridylmethyl metabolite have not been characterized.

UDP-Glucuronosyltransferase (UGT) Interaction Studies

There are no published studies on the interaction of this compound with UDP-Glucuronosyltransferase (UGT) enzymes. The parent drug, Indinavir, is known to interact with UGT1A1, leading to indirect hyperbilirubinemia. It is unknown if this property is shared by its Des-3-pyridylmethyl metabolite.

Metabolic Stability and Metabolite Identification in In Vitro Biological Matrices

Detailed studies on the metabolic stability of this compound in in vitro biological matrices, such as liver microsomes or hepatocytes, have not been published. Consequently, there is no information available regarding the further metabolites that may be formed from this compound. While the metabolism of the parent drug, Indinavir, is well-documented, the subsequent metabolic fate of its Des-3-pyridylmethyl metabolite remains uninvestigated in the public scientific literature.

Microsomal and Hepatocyte Stability Assays

The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties, including its half-life and clearance in the body. In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess this stability. These systems contain the primary enzymes responsible for drug metabolism.

Microsomal Stability Assays are conducted using subcellular fractions of the liver that are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These assays provide insights into the intrinsic clearance of a compound due to oxidative metabolism.

Hepatocyte Stability Assays utilize intact liver cells, offering a more comprehensive assessment of metabolic stability as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for a wider range of metabolic reactions. creative-bioarray.com These assays can more accurately predict in vivo hepatic clearance.

While specific experimental data for this compound is not available in the public domain, the general methodology for such assays involves incubating the compound with either microsomes or hepatocytes and monitoring its disappearance over time. The rate of disappearance is then used to calculate key parameters such as the half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative Data for Microsomal Stability Assay (Note: The following data is illustrative and not specific to this compound due to the absence of publicly available information.)

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 15.4
Rat 28 24.8

Table 2: Representative Data for Hepatocyte Stability Assay (Note: The following data is illustrative and not specific to this compound due to the absence of publicly available information.)

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/10^6 cells)
Human 95 7.3
Rat 68 10.2

Metabolite Profiling and Structural Elucidation using LC-MS/MS and NMR

The identification and structural characterization of metabolites are crucial for understanding the biotransformation pathways of a drug and for identifying potentially active or toxic byproducts. Advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in this process.

LC-MS/MS is a highly sensitive and selective technique used for the detection and quantification of metabolites in complex biological matrices. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This allows for the determination of the molecular weight of metabolites and provides fragmentation patterns that aid in their structural elucidation. nih.gov Studies on the parent compound, Indinavir, have successfully utilized LC-MS/MS to identify various oxidative and hydrolytic metabolites. nih.govresearchgate.net

NMR spectroscopy provides detailed information about the chemical structure of molecules. It is a powerful tool for the unambiguous identification of metabolite structures, often used in conjunction with LC-MS/MS to confirm proposed structures. While LC-MS/MS provides information on the mass and fragmentation of a molecule, NMR can reveal the precise arrangement of atoms and their connectivity. mdpi.comuab.edu

For this compound, a comprehensive metabolite profiling study would involve incubating the compound in a metabolically active system (such as human liver microsomes or hepatocytes) and then analyzing the resulting mixture using LC-MS/MS to detect and tentatively identify any new metabolic products. Subsequent isolation of these metabolites followed by NMR analysis would be necessary for definitive structural confirmation.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound

Advanced Analytical Methodologies for Des 3 Pyridylmethyl Indinavir Detection and Quantification

Development of Robust High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a cornerstone for the quantitative analysis of pharmaceutical compounds in research samples. jfda-online.com For Indinavir and its related substances, reversed-phase HPLC methods have been extensively developed, offering adequate sensitivity and specificity for pharmacokinetic and bioequivalence studies. researchgate.netscielo.br

A typical HPLC method involves a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The specific ratio of these solvents can be adjusted to optimize the separation and retention time of Des-3-pyridylmethyl Indinavir. Since this compound lacks the basic pyridinyl moiety of the parent compound, its retention characteristics would differ, likely eluting at a different time than Indinavir under the same conditions, necessitating method re-optimization.

Sample preparation for analysis in biological matrices like plasma often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering endogenous components and concentrate the analyte. researchgate.netnih.gov For instance, LLE with solvents like methyl tert-butyl ether or dichloromethane (B109758) has proven effective for Indinavir, achieving high recovery. researchgate.netnih.gov The validation of such methods typically establishes linearity over a specific concentration range, with lower limits of quantification (LLOQ) in the nanogram per milliliter (ng/mL) range, making them suitable for research applications. nih.govscielo.br

ParameterMethod 1Method 2Method 3
Chromatographic Column Phenomenex Luna® C8 (250 x 4.6 mm) researchgate.netReversed-phase C8 nih.govLuna C18 (Phenomenex) nih.gov
Mobile Phase Acetonitrile and phosphate buffer researchgate.netPhosphate buffer-acetonitrile (60:40, v/v) nih.govAcetonitrile:phosphate buffer (25 mM) with 0.2% triethylamine, pH 7.0 (34.5:65.5, v/v) nih.gov
Flow Rate 1.8 mL/min scielo.brNot SpecifiedNot Specified
Detection Wavelength UV (Not Specified) researchgate.net210 nm nih.gov210 nm nih.gov
Lower Limit of Quantification (LLOQ) 0.05 µg/mL (50 ng/mL) scielo.br25 ng/mL nih.gov25 ng/mL nih.gov
Linear Range 0.05 to 15.0 µg/mL scielo.br25 to 2500 ng/mL nih.gov25 to 5000 ng/mL nih.gov
Sample Preparation Liquid-Liquid Extraction scielo.brC18 Solid-Phase Extraction nih.govLiquid-Liquid Extraction nih.gov

This table presents examples of HPLC parameters developed for the analysis of Indinavir, which serve as a basis for methods targeting this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification in Complex Biochemical Matrices

For applications requiring higher sensitivity and selectivity, particularly in complex biochemical matrices like plasma, tissue homogenates, or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govthermofisher.com This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for precise quantification with minimal interference from the sample matrix. nih.gov

The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection. The chromatography typically uses gradient elution to achieve sharp peaks and fast analysis times. nih.gov Sample preparation often involves protein precipitation with a solvent like acetonitrile, followed by evaporation and reconstitution. nih.gov

In the mass spectrometer, an ionization source such as electrospray ionization (ESI) or turbo ion spray is used to generate charged parent ions of the analyte. nih.gov These parent ions are then fragmented, and specific product ions are monitored in Selected Reaction Monitoring (SRM) mode. This process provides exceptional specificity, as the method only detects molecules with a specific parent mass that fragment into a specific product mass. To ensure accuracy and precision, a stable isotope-labeled internal standard is often used to compensate for matrix effects and variability in ionization. nih.gov The potential for co-eluting endogenous species from the matrix to interfere with analyte ionization is a critical factor that must be evaluated during method development to ensure robust and reliable quantification. nih.gov

ParameterExample Method for Related Compounds
Chromatography UPLC/HPLC nih.gov
Mobile Phase A: 5% Acetonitrile in Methanol; B: 7.5 mM Ammonium Acetate (B1210297), pH 4.0 nih.gov
Ionization Source Heated Electrospray Ionization (HESI) / Turbo Ion Spray thermofisher.comnih.gov
Detection Mode Selected Reaction Monitoring (SRM) thermofisher.com
Sample Preparation Protein precipitation with acetonitrile nih.gov
Matrices Serum, Tissue Homogenates, Urine nih.govnih.gov
Key Advantage High sensitivity and selectivity, minimizing matrix interference nih.gov

This table summarizes typical parameters for LC-MS/MS analysis of antiretroviral drugs, which are applicable for the high-sensitivity quantification of this compound.

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Separation and Detection

Capillary Electrophoresis (CE) offers a high-performance analytical separation alternative to HPLC. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. libretexts.org This technique is known for its high resolution, short analysis times, and minimal sample and solvent consumption. diva-portal.org

For compounds like Indinavir and its analogs, which possess basic functional groups, separation can be achieved using Capillary Zone Electrophoresis (CZE) with acidic buffer electrolytes. nih.gov The high resolving power of CE makes it particularly suitable for separating structurally similar compounds, such as a parent drug from its metabolites. A study on protease inhibitors demonstrated that five different compounds could be separated in under five minutes using CE. nih.gov

Microfluidic systems, or "lab-on-a-chip" technology, integrate analytical functions like separation and detection onto a small device. nih.gov These systems manipulate tiny volumes of fluid in micro-channels, enabling high-throughput screening and analysis. mdpi.com Integrating CE onto a microfluidic chip (microchip capillary electrophoresis) can further reduce analysis time and reagent consumption, providing a platform for rapid and automated detection of compounds like this compound in numerous research samples. uoguelph.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structural Elucidation in Biochemical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. nih.gov While less commonly used for routine quantitative analysis compared to HPLC or LC-MS/MS, its strength lies in providing unambiguous confirmation of a chemical structure. univr.it In the context of biochemical studies, if a previously unknown metabolite of Indinavir were isolated, NMR would be the primary technique to identify it as this compound.

One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule. nih.gov For a complex structure, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. nih.gov By analyzing these spectra, researchers can piece together the molecular structure. To confirm the identity of this compound, NMR would be used to verify the core Indinavir scaffold while confirming the absence of the signals corresponding to the 3-pyridylmethyl group.

Furthermore, NMR can be quantitative (qNMR) because the signal integral is directly proportional to the number of nuclei, allowing for concentration measurement without the need for an identical standard if an internal standard of known concentration is used. researchgate.net The coupling of HPLC with solid-phase extraction and NMR (LC-SPE-NMR) allows for the automated purification of metabolites from a complex mixture, followed by offline NMR analysis for structure confirmation. nih.gov

Radioisotopic Labeling Techniques for Tracing and Quantitative Analysis in Biochemical Assays

Radioisotopic labeling is a powerful and highly sensitive technique used in biochemical assays to trace the metabolic fate of a compound. This methodology involves synthesizing the parent drug, in this case, Indinavir, with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), incorporated into its structure.

Once the radiolabeled compound is introduced into a biological system (e.g., cell culture or an in vivo model), its journey and transformation can be tracked. After a period of time, samples are collected, and the parent compound and its metabolites, including what would be radiolabeled this compound, are separated using a chromatographic technique like HPLC. The fractions corresponding to each separated compound are then collected and quantified using a detector sensitive to radioactivity, such as a liquid scintillation counter.

This approach provides precise quantitative data on the extent and rate of metabolism. It allows researchers to perform mass balance studies, determining what percentage of the parent drug is converted into each specific metabolite. This information is critical for building a complete picture of the compound's metabolic profile in a biochemical or preclinical research setting.

Strategic Design Principles and Future Directions in Chemical Biology Research for Des 3 Pyridylmethyl Indinavir and Analogs

Design Principles for Next-Generation Protease Inhibitor Analogs Based on Des-3-pyridylmethyl Indinavir Scaffold

The development of next-generation protease inhibitors derived from the this compound scaffold is guided by several key principles aimed at enhancing potency, overcoming resistance, and improving pharmacological profiles. The original Indinavir molecule's success was partly due to its design, which mimicked the transition state of HIV protease substrates. nih.gov A central feature of Indinavir is the pyridylmethyl group, which contributes significantly to the ligand's affinity for the protease. Studies comparing Indinavir with its analog, this compound, have demonstrated that the removal of this pyridyl moiety leads to a significant reduction in binding affinity. alfa-chemistry.com Although the pyridine (B92270) ring does not form obvious polar interactions, its presence substantially enhances the ligand's affinity, suggesting that subtle protein adaptations occur to accommodate it. alfa-chemistry.com

Future design strategies for analogs built upon the this compound core focus on re-engineering interactions within the protease's active site. One major principle is the "substrate envelope" hypothesis. nih.govdovepress.com This approach involves designing inhibitors that fit within the consensus volume occupied by various natural substrates of the protease. The rationale is that mutations are less likely to alter the shape of the active site in a way that would disrupt substrate binding, thus making inhibitors designed this way less susceptible to resistance. nih.gov For the this compound scaffold, this means introducing new functional groups that restore or surpass the binding contribution of the original pyridylmethyl group while staying within the substrate envelope.

Another critical design principle is enhancing interactions with the protein backbone. nih.gov Drug resistance often arises from mutations in the active site that reduce inhibitor binding. acs.org However, interactions with the main-chain atoms of the protease are less likely to be affected by such mutations. Darunavir, a highly potent inhibitor, owes its success to strong hydrogen bonding with backbone atoms in the S2 binding pocket. mdpi.commdpi.com Analogs of this compound could be modified to incorporate moieties, like the bis-tetrahydrofuran (bis-THF) in Darunavir, that can form these robust backbone interactions. nih.gov This strategy aims to create inhibitors with a high genetic barrier to resistance.

Finally, principles of conformational restriction and pre-organization are being applied. Scaffolds that lock the inhibitor into its bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity. nih.govanr.fr For the this compound scaffold, this could involve introducing cyclic elements or rigid linkers to constrain the molecule into the extended zigzag conformation it adopts when bound to the protease. researchgate.net

Interactive Table 1: Comparative Inhibitory Data

This table summarizes the comparative binding affinity between Indinavir and its Des-3-pyridylmethyl analog, highlighting the importance of the pyridyl moiety.

CompoundKey Structural FeatureRelative Binding AffinityPercent Efficiency Index (PEI)Source
IndinavirContains 3-pyridylmethyl groupHigherHigher alfa-chemistry.com
This compoundLacks 3-pyridylmethyl groupSignificantly LowerLower alfa-chemistry.com

Exploration of Allosteric Modulators and Multi-Targeting Strategies for HIV Protease

Beyond competitive, active-site inhibitors, research has expanded to include allosteric modulators and multi-targeting strategies to combat HIV. These approaches offer novel mechanisms to inhibit the protease and address the challenge of drug resistance.

Allosteric Modulation: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing conformational changes that modulate its activity. plos.org This offers a significant advantage, as allosteric sites are often less subject to the evolutionary pressure that drives resistance mutations in the active site. plos.org For HIV-1 protease, computational and experimental studies have identified potential allosteric sites. One such location, termed the "Eye site," is found between the flap region and the core of the protease. nih.govacs.org Small molecules have been identified that bind to this site, acting as allosteric modulators. nih.govnih.gov These compounds can inhibit the protease's proteolytic activity independently of active-site inhibitors and, crucially, have shown the ability to inhibit both wild-type and multi-drug resistant protease variants with equal potency. nih.govacs.org This highlights the promise of allosteric inhibition as a strategy to circumvent existing clinical resistance. acs.org

Computational, systems-level approaches are being used to systematically identify potential off-targets for existing drugs like Nelfinavir. plos.org These studies suggest that a drug's efficacy may result from the weak inhibition of multiple targets, leading to a collective therapeutic effect. plos.org This multi-target approach is now being explored prospectively in drug design. For HIV, a strategy could involve designing a single molecule that inhibits both the protease and another viral target, such as reverse transcriptase or integrase, or a host factor essential for the viral lifecycle. scielo.br Such a multi-target drug would require the virus to simultaneously develop resistance at multiple points, a much less probable event.

Integration with Systems Biology Approaches for Understanding Broader Biochemical Network Perturbations

The effect of a drug is rarely confined to its intended target. Systems biology provides a holistic framework to understand how a compound like this compound or its analogs perturb the broader biochemical networks within a cell. plos.orgfrontiersin.org This approach moves beyond the "one drug, one target" paradigm to a more comprehensive view of drug action, which is crucial for predicting efficacy and potential side effects.

By integrating computational methods such as molecular dynamics, binding site comparison, and biological network analysis, researchers can build a "structural proteome-wide off-target pipeline." plos.org This allows for the prediction of a drug's potential human off-targets. For example, such a pipeline applied to the HIV protease inhibitor Nelfinavir suggested its ability to inhibit multiple human protein kinases involved in carcinogenesis, providing a molecular basis for its observed anti-cancer effects. plos.org This demonstrates how an inhibitor designed for a viral protease can have wide-ranging effects on host cell signaling pathways.

Applying these systems biology approaches to analogs of this compound would involve several steps. First, computational screening would identify potential off-targets across the human proteome. Subsequently, the impact of inhibiting these targets would be analyzed within the context of known biological pathways and networks. This can help to anticipate unintended side effects or identify opportunities for drug repurposing. tandfonline.com For instance, understanding how an inhibitor affects host lipid metabolism pathways could help in designing new analogs with a more favorable metabolic profile. This integrated approach, combining structural information with network biology, is essential for developing safer and more effective next-generation protease inhibitors. plos.org

Advanced Synthetic Methodologies for Diversification and Library Generation of Related Chemical Scaffolds

The creation of diverse libraries of chemical compounds is fundamental to discovering new and improved protease inhibitors. Advanced synthetic methodologies are pivotal for efficiently generating analogs based on the this compound scaffold.

One powerful technique is solid-phase synthesis . This methodology has been successfully applied to the synthesis of Indinavir and its analogs. researchgate.net In this approach, the inhibitor scaffold is attached to a solid resin support. The subsequent chemical transformations, such as the coupling of different fragments, are carried out in a stepwise manner. researchgate.net This allows for easy purification by simply washing the resin and facilitates the parallel synthesis of a large number of distinct compounds, which is ideal for creating a combinatorial library. researchgate.net

Combinatorial chemistry , often coupled with solid-phase synthesis, enables the rapid generation of vast numbers of related molecules by systematically combining different building blocks at various points of diversity on the scaffold. acs.org For a scaffold like this compound, diversity can be introduced at multiple positions, such as the P1 and P1' sites that interact with the S1 and S1' subsites of the protease, respectively. acs.org This allows for a broad exploration of the chemical space around the core structure to optimize binding and other properties.

Furthermore, the development of minimalist peptidic-based scaffolds provides a strategic advantage. anr.fr These core structures are designed to be chemically tractable and conformationally restricted, presenting points of diversity in a controlled three-dimensional arrangement. anr.fr The goal is to create scaffolds that are easy to prepare in a few steps and allow for the versatile and orthogonal introduction of different functional groups. anr.fr Applying this concept to the Indinavir family involves designing simplified, rigid cores that mimic the bound conformation of the parent drug, onto which diverse side chains can be appended to probe interactions with the protease active site. Multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step, also represent a sustainable and efficient strategy for synthesizing libraries of biologically active molecules. mdpi.com

Emerging Biophysical Techniques for Deeper Understanding of Ligand-Target Interaction Dynamics

A profound understanding of how an inhibitor binds to its target is crucial for rational drug design. Emerging and established biophysical techniques provide unprecedented insight into the dynamics of the interaction between HIV protease and inhibitors like this compound.

Molecular Dynamics (MD) Simulations: This computational technique has become indispensable for studying the dynamic behavior of protein-ligand complexes over time. easychair.orgnumberanalytics.com MD simulations can reveal how the binding of an inhibitor affects the conformational flexibility of the protease, particularly in the flexible flap regions that cover the active site. acs.orgnih.gov These simulations can also elucidate the role of individual amino acid residues and even specific water molecules in mediating the interaction between the enzyme and the inhibitor. acs.orgacs.org By comparing simulations of wild-type and drug-resistant protease variants, MD can help explain the molecular mechanisms of resistance. acs.orgnih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques provide high-resolution, three-dimensional snapshots of the inhibitor bound within the protease's active site. nih.govmdpi.com X-ray crystallography has been fundamental to the structure-based design of nearly all approved HIV protease inhibitors. nih.govacs.org It reveals the precise atomic contacts, hydrogen bonds, and hydrophobic interactions that stabilize the complex, offering a static but detailed picture that guides the optimization of lead compounds. acs.org Cryo-EM is emerging as a powerful alternative, especially for larger or more flexible complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unique in its ability to probe the structure and dynamics of protein-ligand interactions in solution, which more closely resembles the physiological environment. mdpi.com It can identify which parts of the protein and the ligand are involved in binding and can characterize the conformational changes that occur upon complex formation. easychair.org NMR has been instrumental in demonstrating the range of conformations that the HIV protease flaps can adopt, which is critical for its function and for the design of allosteric modulators. acs.orgnih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the thermodynamics and kinetics of binding. easychair.org SPR measures the rates of association and dissociation of a ligand in real-time, providing the binding affinity (KD). easychair.org ITC directly measures the heat released or absorbed during binding, yielding the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction. mdpi.com This thermodynamic signature is invaluable for optimizing the driving forces of inhibitor binding. mdpi.com

Interactive Table 2: Biophysical Techniques for Studying Ligand-Target Interactions

This table summarizes the primary application and type of information obtained from various biophysical techniques used to study protease inhibitors.

TechniquePrimary ApplicationInformation ObtainedSource
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the protein-ligand complexConformational changes, interaction energies, water molecule roles, flexibility numberanalytics.comacs.orgnih.gov
X-ray CrystallographyDetermining the high-resolution 3D structure of the bound complexAtomic coordinates, binding pose, specific intermolecular contacts nih.govacs.orgacs.org
Nuclear Magnetic Resonance (NMR)Studying structure and dynamics in solutionIdentification of binding interfaces, conformational dynamics, structural changes acs.orgnih.govmdpi.com
Surface Plasmon Resonance (SPR)Measuring real-time binding kineticsAssociation/dissociation rates (kon/koff), binding affinity (KD) easychair.org
Isothermal Titration Calorimetry (ITC)Quantifying the thermodynamics of bindingBinding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry mdpi.com

Q & A

Q. What experimental models are appropriate for studying the metabolic interactions of Des-3-pyridylmethyl Indinavir with co-administered drugs?

To evaluate metabolic interactions, use recombinant CYP3A4 enzymes and human liver microsomes for in vitro inhibition assays. High-CYP3A activity cryopreserved human hepatocytes can assess time-dependent effects. Clinical pharmacokinetic studies should measure changes in AUC ratios (e.g., midazolam 19-hydroxylation vs. N-glucuronidation) to confirm pathway shifts. Statistical power calculations are critical for clinical trials to detect significant changes in glucuronide recovery, which may remain low (<10% of dose) despite pathway inhibition .

Q. How should researchers design initial clinical trials to assess this compound’s antiviral efficacy?

Adopt a randomized controlled trial (RCT) design with viral RNA load and CD4+ counts as primary endpoints. Include protease inhibitor-naïve participants to isolate drug effects. Use intention-to-treat (ITT) analyses, imputing missing data via last-observation-carried-forward (LOCF) for discontinuations. Stratify cohorts by adherence metrics (e.g., pill counts, plasma drug levels) to mitigate confounding from non-compliance, a known predictor of virological failure .

Q. What are the key pharmacological parameters to monitor during preclinical development?

Focus on IC₅₀ values in hepatocyte models (targeting ≤2.7 mM for CYP3A4 inhibition) and unbound drug Cₘₐₓ in plasma. Assess time-dependent glucuronidation shifts using concentration-response curves. Validate assays against European Pharmacopoeia standards for indinavir analogs to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings between in vitro and clinical pharmacokinetic data for this compound be resolved?

Discrepancies may arise from unaccounted compensatory metabolic pathways (e.g., N-glucuronidation). Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro inhibition constants and clinical AUC ratios. Conduct sensitivity analyses to identify covariates (e.g., renal/hepatic impairment) that alter drug exposure. Cross-reference data with indinavir studies where ritonavir boosting masked pathway shifts .

Q. What multivariate statistical methods are suitable for analyzing predictors of treatment failure in long-term studies?

Apply logistic regression with covariates such as baseline viral load, adherence, and prior indinavir exposure. Handle missing data via multiple imputation (e.g., ≤8.7% missingness for covariates like indinavir history). Report odds ratios (ORs) with 95% confidence intervals; for example, prior indinavir use increases failure risk (OR = 12.8, P < 0.001) .

Q. How do drug-drug interactions (e.g., with omeprazole) impact this compound’s clinical utility in diverse populations?

Design crossover studies in healthy volunteers to quantify AUC changes when co-administered with proton pump inhibitors. Use mixed-effects models to adjust for inter-individual variability. Note that indinavir’s pH-dependent solubility may necessitate dose adjustments in developing nations where ritonavir boosting is unavailable .

Methodological Guidance

Q. What regulatory considerations are critical for IND applications involving this compound?

Include:

  • Preclinical Data : Summarize CYP3A4 inhibition and glucuronidation assays.
  • Clinical Protocols : Detail power calculations, inclusion criteria (e.g., CD4+ <100 cells/mm³), and safety monitoring for opportunistic infections.
  • Pediatric Plans : Outline pharmacokinetic bridging studies if extrapolating adult data .

Q. How can researchers address ethical challenges in trials involving advanced HIV patients?

Implement DSMBs (Data Safety Monitoring Boards) to review mortality/toxicity data quarterly. Ensure equitable access to protease inhibitors across insurance types, as disparities in drug availability correlate with mortality (e.g., 29.4 vs. 8.8 deaths/100 person-years in early vs. late 1990s) .

Data Interpretation and Reporting

Q. What metrics should be prioritized when reporting long-term efficacy in extension studies?

Use observed-data analyses for virological suppression and GEE (generalized estimating equations) models for CD4+ trends. Exclude participants who switch therapies unless discontinuation is due to adverse events, which should be counted as failures .

Q. How should conflicting results from cohort studies (e.g., public vs. private clinic outcomes) be contextualized?

Perform meta-regression adjusting for covariates like healthcare access and regimen intensity. Public clinic cohorts often have higher attrition rates; use inverse probability weighting to correct for selection bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.